6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose is a complex carbohydrate derivative This compound is characterized by its intricate structure, which includes multiple sugar units and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is studied for its role in cellular processes and interactions, particularly in glycosylation pathways.
Mechanism of Action
The mechanism of action of 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group and the sugar units play crucial roles in its binding and activity. The compound can modulate glycosylation processes, affecting protein function and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranose: This compound is similar in structure but lacks the additional sugar units.
2-Acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside: Another glycosyl donor with a different protecting group pattern.
Uniqueness
6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose is unique due to its specific arrangement of sugar units and the presence of the acetamido group. This structure confers unique properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H35NO16 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8+,9-,10+,11-,12-,13-,14+,15+,16-,17-,18?,19-,20+/m1/s1 |
InChI Key |
VZIJAGXHAXHZJU-ZNIJYWQJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]2[C@H]([C@H]([C@@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.